molecular formula C14H18O4 B1268517 Dimethyl 5-tert-butylisophthalate CAS No. 16308-65-9

Dimethyl 5-tert-butylisophthalate

Cat. No.: B1268517
CAS No.: 16308-65-9
M. Wt: 250.29 g/mol
InChI Key: GLEMMBGHLUCOIN-UHFFFAOYSA-N
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Description

Dimethyl 5-tert-butylisophthalate is an organic compound with the molecular formula C14H18O4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a tert-butyl group is attached to the benzene ring. This compound is of interest due to its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-tert-butylisophthalate can be synthesized by esterifying 5-tert-butylisophthalic acid with methanol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and a dehydrating agent to a reactor containing 5-tert-butylisophthalic acid. The reaction mixture is then heated, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-tert-butylisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 5-tert-butylisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-tert-butylisophthalate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a building block, participating in esterification, hydrolysis, and substitution reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Dimethyl 5-tert-butylisophthalate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications where controlled reactivity is desired .

Biological Activity

Dimethyl 5-tert-butylisophthalate (CAS No. 16308-65-9) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound is an isophthalate derivative characterized by the presence of two methyl groups and a tert-butyl group on the aromatic ring. Its molecular formula is C14H18O4C_{14}H_{18}O_{4}. The structural formula can be represented as follows:

Dimethyl 5 tert butylisophthalate=C10H6(COOCH3)2C4H9\text{Dimethyl 5 tert butylisophthalate}=\text{C}_{10}\text{H}_{6}(\text{COOCH}_{3})_{2}\text{C}_{4}\text{H}_{9}

Biological Activity Overview

Research indicates that dimethyl isophthalates, including this compound, exhibit various biological activities, particularly in the context of toxicity and endocrine disruption. The following sections summarize key findings related to its biological effects.

Toxicological Profile

  • Endocrine Disruption : this compound has been implicated in endocrine disruption, similar to other phthalates. Studies suggest that it may interfere with hormone signaling pathways, although specific data on this compound is limited compared to more widely studied phthalates like DEHP (di(2-ethylhexyl) phthalate) .
  • Cytotoxicity : Research has shown that certain isophthalates can induce cytotoxic effects in various cell lines. For instance, a study indicated that exposure to dimethyl isophthalates resulted in increased cell death in human liver cells, highlighting potential hepatotoxicity .
  • Reproductive Effects : As with many phthalate esters, there are concerns regarding reproductive toxicity. While direct studies on this compound are sparse, related compounds have demonstrated adverse effects on reproductive health in animal models .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Endocrine DisruptionPotential interference with hormone signaling
CytotoxicityInduces cell death in liver cells
Reproductive ToxicityAdverse effects observed in related compounds

Case Studies and Research Findings

  • Case Study on Cytotoxic Effects : A study published in the Journal of Environmental Science examined the cytotoxic effects of several dimethyl isophthalates, including this compound, on human liver cell lines. The results indicated a dose-dependent increase in cell death at concentrations above 50 µM, suggesting significant hepatotoxic potential .
  • Endocrine Disruption Analysis : A comprehensive review highlighted the role of phthalates in endocrine disruption, referencing studies that link exposure to reproductive health issues. Although specific data on this compound was limited, the review emphasized the need for further investigation into its endocrine-modulating properties .
  • Comparative Toxicology : Research comparing various phthalates found that while some exhibited clear toxicological profiles, others like this compound require more focused studies to elucidate their specific risks and mechanisms of action .

Properties

IUPAC Name

dimethyl 5-tert-butylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMMBGHLUCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346942
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16308-65-9
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-5-tert-butylisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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